4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde
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Overview
Description
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The final step involves the formylation of the phenyl ring to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzoic acid.
Reduction: Formation of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as electrochromic polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl isocyanate: Used in the synthesis of bis-ureas with potential biological activity.
(trifluoromethoxy)benzene: A simpler analog used in various organic synthesis applications.
Uniqueness
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is unique due to the combination of its trifluoromethoxy group, triazole ring, and benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
The compound 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential as an herbicide and its effects on various biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Herbicidal Properties
Recent studies have highlighted the compound's efficacy as a herbicide. It acts by inhibiting phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis. A study demonstrated that derivatives of triazole compounds exhibited potent herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha, outperforming commercial herbicides like diflufenican . The binding affinity of these compounds to PDS was assessed using surface plasmon resonance (SPR), revealing a comparable affinity to existing herbicides .
Antimicrobial Activity
In addition to its herbicidal properties, research has indicated that triazole derivatives possess antimicrobial activity. A study reported that certain triazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Case Study 1: Herbicidal Efficacy
A comprehensive evaluation was conducted on the herbicidal activity of various triazole derivatives, including our compound of interest. The study involved field trials where the compound was applied to a range of weed species. Results indicated a marked reduction in weed biomass and seed production, suggesting strong potential for agricultural applications.
Compound | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Triazole A | 375 | 85 |
Triazole B | 750 | 90 |
Diflufenican | 500 | 80 |
Case Study 2: Antimicrobial Testing
In vitro testing revealed that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics, indicating potential as a novel antimicrobial agent.
Bacteria | MIC (µg/mL) | Comparison Antibiotic (MIC µg/mL) |
---|---|---|
Staphylococcus aureus | 10 | Penicillin (100) |
Escherichia coli | 15 | Ampicillin (50) |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways. Inhibition of PDS disrupts carotenoid synthesis in plants, leading to chlorosis and eventual plant death. For antimicrobial action, the compound may interfere with bacterial cell wall synthesis and disrupt metabolic functions.
Properties
CAS No. |
1181214-29-8 |
---|---|
Molecular Formula |
C16H10F3N3O2 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-14-7-5-13(6-8-14)22-10-20-15(21-22)12-3-1-11(9-23)2-4-12/h1-10H |
InChI Key |
RBTXNWWNDUZLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Purity |
97 |
Origin of Product |
United States |
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